IN-2-LF

Anthrax Toxin Protease Inhibition Lethal Factor

Anthrax toxin research demands inhibitors with defined potency and mechanism. IN-2-LF addresses this with dual-target blockade of both lethal factor (LF) metalloprotease and its upstream activator furin. • LF Ki = 1 nM (competitive, irreversible); furin Ki = 49 nM - dual-action profile unmatched by generic furin inhibitors (e.g., D6R IC50 ~300 μM). • Validated protection against LeTx in RAW264.7 & J772.A1 macrophages; synergistic with D6R in combination screens. • Supplied as lyophilized solid, ≥97% HPLC; soluble in water and DMSO for direct cell culture use.

Molecular Formula C81H150N42O17
Molecular Weight 1984.3 g/mol
Cat. No. B12363054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIN-2-LF
Molecular FormulaC81H150N42O17
Molecular Weight1984.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C
InChIInChI=1S/C81H150N42O17/c1-42(2)39-56(70(137)120-55(71(138)123-140)23-14-37-109-81(98)99)121-72(139)60(43(3)4)122-69(136)54(22-13-36-108-80(96)97)119-68(135)53(21-12-35-107-79(94)95)118-67(134)52(20-11-34-106-78(92)93)117-66(133)51(19-10-33-105-77(90)91)116-65(132)50(18-9-32-104-76(88)89)115-64(131)49(17-8-31-103-75(86)87)114-63(130)48(16-7-30-102-74(84)85)113-62(129)47(15-6-29-101-73(82)83)111-58(126)28-38-100-61(128)57(112-59(127)41-110-44(5)124)40-45-24-26-46(125)27-25-45/h24-27,42-43,47-57,60,125,140H,6-23,28-41H2,1-5H3,(H,100,128)(H,110,124)(H,111,126)(H,112,127)(H,113,129)(H,114,130)(H,115,131)(H,116,132)(H,117,133)(H,118,134)(H,119,135)(H,120,137)(H,121,139)(H,122,136)(H,123,138)(H4,82,83,101)(H4,84,85,102)(H4,86,87,103)(H4,88,89,104)(H4,90,91,105)(H4,92,93,106)(H4,94,95,107)(H4,96,97,108)(H4,98,99,109)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1
InChIKeyTYPGYTGAUOVRHU-GMMOBSCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IN-2-LF Procurement Guide


IN-2-LF (CAS: 749879-64-9) is a cell-permeable, N-acetylated, C-hydroxamate derivative of a 14-mer peptide . Designed from the MEK-2 template, it acts as a potent, competitive, and irreversible inhibitor of Anthrax lethal factor (LF) metalloprotease, with a Ki of 1 nM . It is supplied as a lyophilized solid with a purity of ≥97% by HPLC, a molecular weight of 1984.33 g/mol, and the molecular formula C81H150N42O17 .

IN-2-LF Specificity vs. Generic Inhibitors


While several compounds can inhibit anthrax lethal factor (LF), generic substitution is not scientifically valid due to significant quantitative differences in potency and mechanism. For instance, the poly-D-arginine furin inhibitors D6R and D9R also exhibit weak LF inhibitory activity, but their IC50 values (300 μM and 10 μM, respectively) are orders of magnitude higher than IN-2-LF's Ki of 1 nM [1]. Furthermore, unlike some inhibitors that target only a single step, IN-2-LF possesses a dual-action profile by inhibiting both LF and its upstream activator, furin, a cross-reactivity not shared by all analogs [1]. These functional discrepancies preclude simple interchangeability and necessitate compound-specific selection based on experimental objectives.

IN-2-LF Quantitative Evidence


LF Inhibitory Potency vs. Poly-D-Arginines

IN-2-LF demonstrates vastly superior potency against anthrax lethal factor (LF) metalloprotease when compared to the poly-D-arginine furin inhibitors D6R and D9R. In a cross-inhibition study, IN-2-LF inhibited LF with a Ki of 1 nM . In contrast, D6R and D9R inhibited LF with IC50 values of 300 μM and 10 μM, respectively [1].

Anthrax Toxin Protease Inhibition Lethal Factor

Dual LF and Furin Inhibition

Unlike many LF inhibitors that lack activity on upstream toxin processing, IN-2-LF exhibits a unique dual-target inhibitory profile. It potently inhibits furin, the proprotein convertase responsible for activating protective antigen (PA), a prerequisite for LF entry into cells. Kinetic analysis revealed that IN-2-LF competitively inhibits furin with a Ki of 49 nM and an IC50 of 2 μM [1].

Furin Inhibition Proprotein Convertase Dual-Action Inhibitor

Synergistic Protection with D6R

The combination of IN-2-LF with the furin inhibitor D6R results in a synergistic protective effect against anthrax lethal toxin (LeTx) in a cellular model, a finding not observed with either compound alone at comparable concentrations. Treatment of cells with both D6R and IN-2-LF enhanced protection against LeTx-induced cytotoxicity [1]. In a separate study using RAW264.7 macrophages, IN-2-LF alone at 40 μM significantly reduced LeTx-mediated cell death, demonstrating its standalone efficacy [2].

Anthrax Lethal Toxin Synergy Cell-Based Assay

Cell Permeability & Solubility

IN-2-LF is a cell-permeable peptide, a critical feature for intracellular target engagement. Its solubility and stability have been defined for practical laboratory use: it is soluble in water (1 mg/mL), 5% acetic acid (5 mg/mL), and DMSO (5 mg/mL) . Stock solutions prepared from the lyophilized powder are stable for up to 3 months at -20°C when aliquoted .

Peptide Delivery Solubility Reagent Stability

IN-2-LF Research Applications


Anthrax Toxin Internalization & Processing

The dual-target profile of IN-2-LF (LF Ki = 1 nM; furin Ki = 49 nM) makes it a powerful tool for dissecting the anthrax toxin pathway [1]. Researchers can use IN-2-LF to block toxin activity both extracellularly (by inhibiting furin-mediated PA cleavage) and intracellularly (by inhibiting LF metalloprotease activity). This dual blockade can help delineate the temporal sequence of toxin activation and entry, providing a more complete picture than single-target inhibitors [1].

Efficacy in Macrophage Cell Lines

IN-2-LF has demonstrated validated protective effects against anthrax lethal toxin in RAW264.7 and J772.A1 macrophage cells [1]. This established efficacy makes it a reliable positive control or test compound for studies investigating cellular responses to LeTx, including cytokine release, cell death pathways (pyroptosis/apoptosis), and cytoskeletal changes. The defined solubility parameters (water, DMSO) facilitate its direct use in cell culture media .

Combination Synergy Screening

The documented synergistic enhancement of protection against LeTx when IN-2-LF is combined with D6R provides a strong rationale for its use in combination screening assays [1]. Researchers can use IN-2-LF as a benchmark to test novel anti-toxin compounds in combination, or to investigate the therapeutic potential of simultaneously targeting both furin and LF [1].

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